4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride

Catalog No.
S817548
CAS No.
110475-17-7
M.F
C5H9ClN4O
M. Wt
176.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-1-methyl-1H-imidazole-5-carboxamide hydroc...

CAS Number

110475-17-7

Product Name

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride

IUPAC Name

5-amino-3-methylimidazole-4-carboxamide;hydrochloride

Molecular Formula

C5H9ClN4O

Molecular Weight

176.6 g/mol

InChI

InChI=1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H

InChI Key

YFMJZCHGGMMHKO-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1C(=O)N)N.Cl

Canonical SMILES

CN1C=NC(=C1C(=O)N)N.Cl

4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride, with the chemical formula C5H8ClN4O, is a derivative of imidazole that contains an amino group and a carboxamide functional group. It is a white crystalline powder that is soluble in water and exhibits hygroscopic properties. The compound is known for its role in various biochemical processes and has been utilized in research related to nucleic acid synthesis and other biological applications.

Typical of imidazole derivatives, including:

  • Acylation reactions: The amino group can react with acyl chlorides to form amides.
  • Alkylation reactions: The nitrogen atoms in the imidazole ring can be substituted through alkylation processes.
  • Condensation reactions: It can participate in condensation reactions to form larger heterocyclic compounds.

These reactions are significant for synthesizing more complex molecules used in pharmaceuticals and biochemistry.

4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride has shown various biological activities, including:

  • Antitumor Activity: It has been investigated for its potential use in cancer therapy, particularly as an intermediate in the synthesis of drugs like temozolomide.
  • Metabolic Role: The compound serves as a precursor in the biosynthesis of purines, which are essential for DNA and RNA synthesis.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.

These properties make it a valuable compound in both medicinal chemistry and biological research.

The synthesis of 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride can be achieved through several methods, including:

  • Starting from 1-methylimidazole: The reaction with chloroacetic acid followed by hydrolysis yields the desired carboxamide.
  • Using 5-aminoimidazole-4-carboxamide: This method involves reacting 5-aminoimidazole-4-carboxamide with methylating agents under controlled conditions to introduce the methyl group.

For example, one common method involves dissolving 5-aminoimidazole-4-carboxamide in hydrochloric acid and treating it with sodium nitrite at low temperatures to yield the hydrochloride salt of the compound.

4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride has several applications:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of anticancer drugs.
  • Biochemical Research: The compound is employed in studies involving nucleic acid metabolism and enzyme activity.
  • Chemical Synthesis: It serves as a building block for creating other heterocyclic compounds.

Studies have indicated that 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride interacts with various biological targets:

  • Nucleic Acid Interactions: Its derivatives may bind to DNA or RNA, influencing their stability and function.
  • Enzyme Interactions: The compound may inhibit specific enzymes, affecting metabolic pathways crucial for cellular function.

These interactions highlight its potential as a therapeutic agent and research tool.

Several compounds share structural similarities with 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride. Here are a few notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
4-Amino-5-imidazolecarboxamide hydrochloride72-40-2C4H7ClN4OUsed in the synthesis of purines and pyrimidines.
5-Aminoimidazole-4-carboxamide9679C4H6N4OPrecursor for nucleotides; involved in metabolism.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride247584-10-7C8H15ClN4OExhibits different biological activities compared to imidazoles.

These compounds are unique due to their specific functional groups and biological activities, making them suitable for various applications in medicinal chemistry and biochemistry.

Dates

Last modified: 08-16-2023

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